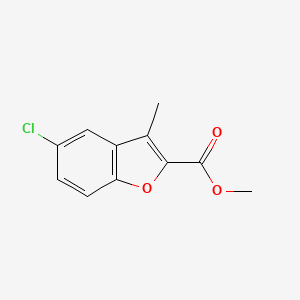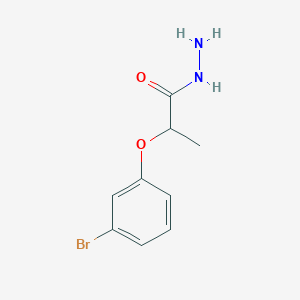
N-Benzyl-4-hydrazino-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-hydrazino-4-oxobutanamide (BHOB) is a heterocyclic compound that has found a variety of applications in the field of organic synthesis. BHOB is a versatile building block for synthesis of a variety of biologically active compounds. It is a unique molecule with a wide range of biological activities, including anti-inflammatory, anti-bacterial, antifungal and anti-cancer activities. BHOB has been used as a starting material for the synthesis of a large number of biologically active molecules.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-hydrazino-4-oxobutanamide is not yet fully understood. However, it is believed that the hydrazino group of N-Benzyl-4-hydrazino-4-oxobutanamide is capable of forming hydrogen bonds with various biological molecules, including proteins and DNA. This interaction is thought to play an important role in the biological activity of N-Benzyl-4-hydrazino-4-oxobutanamide. It is also believed that the 4-oxobutanamide group of N-Benzyl-4-hydrazino-4-oxobutanamide is capable of binding to metal ions, which may also contribute to its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Benzyl-4-hydrazino-4-oxobutanamide have been extensively studied. Studies have shown that N-Benzyl-4-hydrazino-4-oxobutanamide has anti-inflammatory, anti-bacterial, antifungal and anti-cancer activities. It has been reported to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. N-Benzyl-4-hydrazino-4-oxobutanamide has also been reported to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-Benzyl-4-hydrazino-4-oxobutanamide in laboratory experiments provides a number of advantages. N-Benzyl-4-hydrazino-4-oxobutanamide is relatively inexpensive and easy to obtain. It is also relatively non-toxic and can be stored for long periods of time without significant degradation. However, the use of N-Benzyl-4-hydrazino-4-oxobutanamide in laboratory experiments is limited by its relatively low solubility in aqueous solutions.
Orientations Futures
The potential applications of N-Benzyl-4-hydrazino-4-oxobutanamide are vast and the future of this compound is promising. Further research is needed to fully understand the mechanism of action of N-Benzyl-4-hydrazino-4-oxobutanamide and to explore its potential applications in the fields of medicinal chemistry and drug discovery. Additionally, further research is needed to develop new synthesis methods for N-Benzyl-4-hydrazino-4-oxobutanamide and to improve its solubility in aqueous solutions. Finally, further research is needed to explore the potential applications of N-Benzyl-4-hydrazino-4-oxobutanamide in the fields of catalysis and materials science.
Méthodes De Synthèse
The synthesis of N-Benzyl-4-hydrazino-4-oxobutanamide can be achieved through a number of different methods. The most commonly used method is the reaction of 4-nitrobenzyl bromide and hydrazine hydrate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields N-benzyl-4-hydrazino-4-oxobutanamide as the main product. Other methods such as the reaction of 4-nitrobenzyl chloride and hydrazine hydrate in the presence of a base, or the reaction of 4-nitrobenzyl bromide and hydrazine monohydrate in the presence of a base have also been used to synthesize N-Benzyl-4-hydrazino-4-oxobutanamide.
Applications De Recherche Scientifique
N-Benzyl-4-hydrazino-4-oxobutanamide has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs, antibiotics, antifungals, and anti-cancer agents. N-Benzyl-4-hydrazino-4-oxobutanamide has also been used as a ligand in the synthesis of metal complexes and as a catalyst in the synthesis of organic compounds.
Propriétés
IUPAC Name |
N-benzyl-4-hydrazinyl-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-14-11(16)7-6-10(15)13-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNAPVKWULTOOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-hydrazino-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386942.png)
![4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2386943.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2386945.png)

![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386950.png)

